1-Penten-3-one, 4-methyl-1-phenyl-
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Overview
Description
4-METHYL-1-PHENYL-PENT-1-EN-3-ONE is an organic compound with the molecular formula C12H14O. It is also known as isopropyl styryl ketone. This compound is characterized by its unique structure, which includes a phenyl group attached to a pentenone backbone. It is a colorless liquid with a distinct odor and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-METHYL-1-PHENYL-PENT-1-EN-3-ONE can be synthesized through several methods. One common approach involves the reaction of styrene with methyl vinyl ketone in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 4-METHYL-1-PHENYL-PENT-1-EN-3-ONE often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions: 4-METHYL-1-PHENYL-PENT-1-EN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or sulfonated derivatives.
Scientific Research Applications
4-METHYL-1-PHENYL-PENT-1-EN-3-ONE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-METHYL-1-PHENYL-PENT-1-EN-3-ONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-METHYL-1-PHENYLPENTAN-1-ONE: Similar in structure but differs in the position of the double bond.
4,4-DIMETHYL-1-PHENYL-1-PENTEN-3-ONE: Contains additional methyl groups, leading to different chemical properties.
Uniqueness: 4-METHYL-1-PHENYL-PENT-1-EN-3-ONE is unique due to its specific structure, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Properties
CAS No. |
10596-48-2 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(E)-4-methyl-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C12H14O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+ |
InChI Key |
CAXIQKXPSQYDIR-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)C(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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